molecular formula C8H15N5 B13316244 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

Cat. No.: B13316244
M. Wt: 181.24 g/mol
InChI Key: GZOGRNPMBRABFE-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, which is further attached to a propan-1-amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In the context of its potential therapeutic applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-triazolo[4,3-a]quinoxaline

Uniqueness

Compared to similar compounds, 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its propan-1-amine group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H15N5/c9-4-1-3-7-11-8-10-5-2-6-13(8)12-7/h1-6,9H2,(H,10,11,12)

InChI Key

GZOGRNPMBRABFE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)CCCN

Origin of Product

United States

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